Fluclotizolam - 54123-15-8

Fluclotizolam

Catalog Number: EVT-3163257
CAS Number: 54123-15-8
Molecular Formula: C15H10ClFN4S
Molecular Weight: 332.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

What exactly is Fluclotizolam?

Fluclotizolam is a thienotriazolodiazepine derivative first synthesized in 1979 but never marketed. It was then advertised as a design drug, first identified in 2017.

Uses of Fluclotizolam

Fluclotizolam is an innovative benzodiazepine that affects the nervous system's central part. It is considered a derivative of Etizolam, a prevalent drug within the same category. Etizolam is mainly utilized in other nations as anti-anxiety medicine and is available for purchase. Fluclotizolam can be three times more potent than Etizolam; however, its effects last only half as long and typically last up to 6 hours. It's almost like flour. It's also been consumed as a liquid.

The effects of Fluclotizolam

We know that it's a benzodiazepine relaxing agent that can cause insomnia in users. It's also not a minor anxiolytic-like other benzo/thienodiazepines. Fluclotizolam can be a nervous system depressant, triggering "blackouts."The drug is a hypnotic agent that can be hypnotizing, with 0.5 mg as the typical dose taken via a blotter soaked with liquid.

The history of Fluclotizolam

Fluclotizolam was initially synthesized around 1979 in Hoffmann La Roche, Inc. and then patent-pending. The drug became available through black market sales in 2017 as a legal "research chemical.

Classification

Fluclotizolam is classified as a new psychoactive substance (NPS), specifically within the category of designer benzodiazepines. These substances are often structurally similar to existing benzodiazepines but have modifications that can alter their pharmacological properties and legal status .

Molecular Structure Analysis

Fluclotizolam's molecular structure features a diazepine ring fused with a triazole and a thieno group. The presence of chlorine and fluorine substituents significantly influences its pharmacological activity:

  • Structural Features:
    • The diazepine ring provides the core structure typical of benzodiazepines.
    • The triazole moiety enhances binding affinity to GABA_A receptors.
    • The fluorine atom at the R2' position increases potency compared to non-fluorinated analogs .

Structural Data

  • Molecular Formula: C15H10ClFN4SC_{15}H_{10}ClFN_{4}S
  • Molecular Weight: 332.8 g/mol
  • CAS Number: 54123-15-8
Chemical Reactions Analysis

Fluclotizolam can undergo various chemical reactions typical of benzodiazepine derivatives:

  1. Hydroxylation: This reaction leads to the formation of hydroxy metabolites that may exhibit altered pharmacological properties.
  2. Glucuronidation: Conjugation with glucuronic acid enhances solubility and excretion.
  3. Reactivity: The chlorine atom can participate in nucleophilic substitution reactions under certain conditions .
Mechanism of Action

Fluclotizolam primarily acts as a positive allosteric modulator at the GABA_A receptor:

  • Binding Site: It binds to the benzodiazepine site on the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid).
  • Pharmacodynamics:
    • Increases chloride ion influx through GABA_A channels, leading to hyperpolarization of neurons.
    • This action results in anxiolytic, sedative, and muscle relaxant effects .

Pharmacokinetics

Fluclotizolam is metabolized primarily by cytochrome P450 enzymes (CYP3A4/5), with significant variability in metabolism due to genetic polymorphisms among individuals .

Physical and Chemical Properties Analysis

Fluclotizolam exhibits specific physical and chemical properties that are relevant for its analysis:

Applications

Despite its initial lack of therapeutic use, fluclotizolam has been identified in various forensic cases as a designer drug:

  • Recreational Use: It has been used recreationally due to its sedative effects similar to those of traditional benzodiazepines.
  • Forensic Toxicology: Increasingly relevant in toxicology reports and studies related to new psychoactive substances .
  • Research Tool: May serve as a model compound in studies investigating the pharmacological profiles of new benzodiazepine derivatives.
Introduction to Fluclotizolam in the Context of Novel Psychoactive Substances (NPS)

Historical Synthesis and Patent Development of Fluclotizolam

Fluclotizolam (chemical name: 2-chloro-4-(2-fluorophenyl)-9-methyl-4H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine; molecular formula: C₁₅H₁₀ClFN₄S) was first synthesized in 1979 by the pharmaceutical company Hoffmann-La Roche, as documented in US Patent 4,155,913 [1] [4]. This patent detailed its synthesis as part of a broader exploration of thienotriazolodiazepine derivatives – structurally distinct from classical 1,4-benzodiazepines due to the replacement of a benzene ring with a thiophene ring and the incorporation of a triazolo moiety [1] [6]. Despite its early discovery, fluclotizolam was never developed or approved for clinical use, remaining a pharmacological curiosity without therapeutic application for nearly four decades [1] [4].

The synthetic pathway described in the original patent involves complex heterocyclic chemistry, utilizing multi-step reactions to form the characteristic thienotriazolodiazepine core. This structure confers high affinity for the GABAA receptor, similar to other benzodiazepine analogs, but with potentially altered pharmacokinetic properties [1] [7]. The compound's structural features include:

  • A chloro-substitution at the R2 position of the thieno ring
  • A fluorine atom on the pendant phenyl ring
  • A methyl group on the triazolo ringThese modifications were designed to enhance receptor binding and metabolic stability compared to earlier benzodiazepines [1] [4].

Table 1: Key Patent and Synthesis Details of Fluclotizolam

PropertyDetail
Patent NumberUS 4,155,913
Filing Year1979
AssigneeHoffmann-La Roche Inc.
Chemical ClassThienotriazolodiazepine
Initial Development StatusNever marketed; shelved compound
Key Structural FeaturesThiophene ring, triazolo ring, 2-fluorophenyl substituent

Emergence as a Designer Benzodiazepine in Global Illicit Markets

Fluclotizolam remained obscure until 2017, when it was definitively identified in seized drug samples in Denmark and Sweden, marking its debut as a novel psychoactive substance (NPS) [1] [4]. This emergence coincided with intensified regulatory controls on classical benzodiazepines and other designer compounds (e.g., etizolam, phenazepam), creating a market niche for unscheduled analogs [3]. Initial encounters involved green tablets and blotter paper forms – packaging strategies borrowed from hallucinogen markets to facilitate discreet distribution [4].

The drug's appearance in illicit markets represents a case study in "pharmacological resurrection," wherein shelved pharmaceutical compounds are repurposed as designer drugs [1] [3]. Several factors contributed to its appeal within the NPS ecosystem:

  • Legal Ambiguity: Unlike therapeutic benzodiazepines, fluclotizolam had no medical presence, complicating regulatory classification [3] [4]
  • Potency Profile: As a thienotriazolodiazepine, it exhibits high GABAA receptor affinity, with self-reported user effects including intense sedation and muscle relaxation lasting up to 14 hours [4]
  • Supply Chain Integration: Online vendors marketed it explicitly as a "research chemical," exploiting jurisdictional loopholes in pharmaceutical legislation [3] [4]

Between 2017-2023, fluclotizolam appeared in global forensic reports, though with less frequency than other designer benzodiazepines like etizolam or flubromazolam. A 2021 review of designer benzodiazepines noted its presence in toxicological screenings, but insufficient case data prevented comprehensive risk assessment [3]. Analytical characterization confirmed its identity via liquid chromatography-tandem mass spectrometry (LC-MS/MS), with seizures primarily occurring in Europe and North America [1] [2].

Table 2: Global Emergence Pattern of Fluclotizolam as a Designer Drug

TimelineEventJurisdictions
1979Initial synthesis and patentingGlobal (patent)
Pre-2017No known illicit presenceN/A
2017First forensic identification in seized samplesDenmark, Sweden
2018-2020Appearance in online "research chemical" marketsUnited States, European Union
2021-2023Documented in toxicology screenings (postmortem/DUI cases)UK, Germany, North America

Legal and Regulatory Challenges in Classification

The regulatory status of fluclotizolam demonstrates significant international fragmentation, reflecting challenges in controlling non-pharmaceutical benzodiazepines. As of 2025:

  • Canada: Classified under Schedule IV of the Controlled Drugs and Substances Act [1]
  • Germany: Regulated under the NpSG (New Psychoactive Substances Act), permitting only industrial/scientific use [1]
  • United Kingdom: Controlled under the Psychoactive Substances Act (2016) [1]
  • United States: Remains unscheduled at the federal level, though subject to analogue laws in some states [4]

This patchwork classification stems from fluclotizolam's unique status: a pharmacologically active compound with no therapeutic history, avoiding pre-emptive scheduling [3] [4]. International bodies like the UNODC face challenges in scheduling such compounds because the 1971 Convention on Psychotropic Substances requires evidence of therapeutic use or significant abuse potential – data that is scarce for recently emerged NPS [3].

Detection complications further impede control efforts:

  • Metabolic Uncertainty: Phase I/II metabolism pathways remain uncharacterized in humans, hampering toxicological surveillance [2]
  • Analytical Limitations: Immunoassays often fail to detect novel benzodiazepines; confirmation requires advanced LC-MS/MS [2] [3]
  • Dosage Form Variability: Tablets and blotters contain inconsistent concentrations (typically 0.5mg pellets), complicating potency assessments [4]

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has flagged thienotriazolodiazepines as particularly problematic due to their high potency and extended durations of action. However, scheduling momentum has focused more on prevalent DBZs like etizolam and flualprazolam, which were added to Schedule IV of the UN Convention on Psychotropic Substances in 2020-2021 [3]. Fluclotizolam's lower market presence has resulted in regulatory inertia, exemplifying how transient NPS compounds exploit gaps in international drug control frameworks.

Table 3: Comparative International Legal Status of Fluclotizolam (2025)

Country/RegionRegulatory StatusGoverning Legislation
CanadaSchedule IVControlled Drugs and Substances Act
GermanyNpSG-controlledNew Psychoactive Substances Act
United KingdomClass B (Psychoactive Substances Act)Psychoactive Substances Act (2016)
United StatesUnscheduled (federally)Controlled Substances Act (Analogue Act applicable)
AustraliaPresumed analogue controlPoisons Standard
SwedenNarcotics ControlNarcotic Drugs Criminal Act

Properties

CAS Number

54123-15-8

Product Name

Fluclotizolam

IUPAC Name

4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

Molecular Formula

C15H10ClFN4S

Molecular Weight

332.8 g/mol

InChI

InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3

InChI Key

ZDYRCUZZLRLMHG-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.